molecular formula C19H20N2O B13432971 Mebhydrolin N-oxide

Mebhydrolin N-oxide

Cat. No.: B13432971
M. Wt: 292.4 g/mol
InChI Key: ZDBGXQJKFLJWRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mebhydrolin N-oxide can be synthesized through the oxidation of mebhydrolin. One common method involves the use of organic per-acids such as perbenzoic acid or peroxyacetic acid in an organic solvent . Another method involves the use of urea hydrogen peroxide (UHP) as the oxidizing agent .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The choice of oxidizing agent and reaction conditions may vary to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Mebhydrolin N-oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced back to mebhydrolin.

    Substitution: Various substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Perbenzoic acid, peroxyacetic acid, or urea hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products Formed

    Oxidation: Further oxidized derivatives.

    Reduction: Mebhydrolin.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The exact mechanism of action of Mebhydrolin N-oxide is not fully understood. it is believed to exert its effects by interacting with histamine receptors and other molecular targets involved in allergic responses . Further research is needed to elucidate the specific pathways and molecular targets involved.

Comparison with Similar Compounds

Mebhydrolin N-oxide can be compared with other similar compounds, such as:

This compound is unique due to its specific molecular structure and the presence of the N-oxide functional group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

5-benzyl-2-methyl-2-oxido-3,4-dihydro-1H-pyrido[4,3-b]indol-2-ium

InChI

InChI=1S/C19H20N2O/c1-21(22)12-11-19-17(14-21)16-9-5-6-10-18(16)20(19)13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3

InChI Key

ZDBGXQJKFLJWRJ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4)[O-]

Origin of Product

United States

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